

What are the physical and chemical properties of acetyl azide?

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Acetyl Azide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl azide (C₂H₃N₃O) is a small, energy-rich organic molecule belonging to the acyl azide class of compounds.[1] While its inherent instability makes it a hazardous material to handle in isolated form, it serves as a critical intermediate in synthetic organic chemistry, most notably in the Curtius rearrangement to produce methyl isocyanate and its derivatives, such as primary amines and carbamates.[2][3] This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of acetyl azide, detailed experimental protocols for its synthesis, and a thorough discussion of its reactivity and associated safety considerations. All quantitative data is summarized for clarity, and key chemical pathways are visualized using standardized diagrams.

Physical and Chemical Properties

Acetyl azide is a colorless compound, though it is rarely isolated in pure form due to its instability.[1] Many of its physical properties, such as melting and boiling points, are not well-defined as the compound tends to decompose, often explosively, upon heating.[3][4]

Physical and Computed Data Summary



The physical and computed properties of **acetyl azide** are summarized in the table below. The lack of experimentally determined boiling points, melting points, and density is indicative of the compound's thermal instability.[4]

Property	Value	Source(s)	
Molecular Formula	C ₂ H ₃ N ₃ O	[5]	
Molecular Weight	85.07 g/mol	[5]	
CAS Number	24156-53-4	[5][6]	
IUPAC Name	acetyl azide	[5]	
Appearance	Generally described as a colorless compound.	[1]	
Boiling Point	Not Applicable (Decomposes)	ot Applicable (Decomposes) [4]	
Melting Point	Not Applicable (Decomposes) [4]		
Density	Not Available [4]		
Solubility	Soluble in solvents like acetone and THF. [7]		
Computed LogP	0.29596	[6]	
Topological Polar Surface Area	31.4 Ų	[5]	

Spectroscopic Data

Spectroscopic analysis is crucial for monitoring the formation of **acetyl azide** and its subsequent reactions. The key identifying feature in infrared spectroscopy is the strong asymmetric stretch of the azide functional group.



Spectroscopic Method	Feature	Characteristic Value / Range (cm ⁻¹)	Source(s)
Infrared (IR)	Azide Asymmetric Stretch (N ₃)	2140 - 2160 cm ⁻¹ (Strong)	[7][8]
Carbonyl Stretch (C=O)	~1700 cm ⁻¹ (Strong)	[9]	
Isocyanate Stretch (N=C=O) ¹	2250 - 2275 cm ⁻¹ (Strong, Broad)	[7][8]	
¹ H NMR (Predicted)	Methyl Protons (-CH₃)	~2.2 ppm	[10][11]
¹³ C NMR (Predicted)	Methyl Carbon (-CH₃)	~25 ppm	[10][12]
Carbonyl Carbon (- C=O)	~170 ppm	[12]	

¹Note: The isocyanate peak is a key indicator of the Curtius rearrangement product, signifying decomposition of the **acetyl azide**.[7]

Chemical Reactivity and Stability Stability and Decomposition

Acetyl azide is a particularly hazardous organic azide due to its low molecular weight and unfavorable carbon-to-nitrogen ratio.[13][14] Organic azides are known to be sensitive to external energy sources and can decompose explosively.[3][15]

- Thermal Instability: The primary decomposition pathway for **acetyl azide** upon heating is the Curtius rearrangement, which involves the loss of dinitrogen gas (N₂) to form methyl isocyanate.[2][16] This decomposition is highly exothermic and can be uncontrollable if not managed at low temperatures.
- Shock and Friction Sensitivity: As with many small organic azides, acetyl azide is potentially sensitive to mechanical shock and friction.[14][15] Using metal spatulas or ground glass joints with the neat or concentrated compound should be strictly avoided.[15][17]



 Acid Sensitivity: Contact with strong acids must be avoided, as it can lead to the formation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[13][14]

The Curtius Rearrangement

The most significant reaction of **acetyl azide** is the Curtius rearrangement, a thermal decomposition that converts the acyl azide into an isocyanate.[18][19] Research indicates that this is a concerted process, where the migration of the methyl group and the expulsion of nitrogen gas occur simultaneously, rather than through a discrete nitrene intermediate.[2] The migration of the R-group (in this case, methyl) proceeds with complete retention of its stereochemistry.[19]

The resulting methyl isocyanate is a versatile electrophile that can be trapped by various nucleophiles to yield a range of important functional groups:[2][18]

- Reaction with Water: Produces an unstable carbamic acid, which decarboxylates to yield a
 primary amine (methylamine).
- Reaction with Alcohols: Forms stable carbamate derivatives.
- Reaction with Amines: Yields substituted ureas.

Experimental Protocols and Workflows

The synthesis and use of **acetyl azide** require stringent safety protocols. It is almost always generated and used in situ (in the reaction mixture) without isolation to minimize risk.[20]

Synthesis of Acetyl Azide from Acetyl Chloride

This protocol describes the common and straightforward method of preparing **acetyl azide** via nucleophilic acyl substitution on acetyl chloride using sodium azide.[7][21]

WARNING: This procedure involves a potentially explosive intermediate and a toxic reagent (sodium azide). It must be performed by trained personnel in a certified chemical fume hood behind a blast shield. All personal protective equipment (lab coat, safety glasses, and appropriate gloves) is mandatory.[13][15]

Materials:



- Acetyl chloride (1.0 eq)
- Sodium azide (NaN₃) (~1.1 1.2 eq)
- Anhydrous Acetone (or THF)
- · Deionized Water
- Ice Bath

Procedure:

- Preparation of Reagents:
 - In a round-bottom flask equipped with a magnetic stir bar, dissolve acetyl chloride (1.0 eq) in anhydrous acetone.
 - Cool the solution to 0 °C using an ice bath. Vigorous stirring is essential throughout the reaction.
 - In a separate flask, dissolve sodium azide (1.2 eq) in a minimal amount of deionized water.

· Reaction:

- Using a dropping funnel, add the aqueous sodium azide solution dropwise to the cooled,
 stirring solution of acetyl chloride over 30-60 minutes.
- CRITICAL: Maintain the reaction temperature at or below 0 °C. The dropwise addition is crucial to control the reaction exotherm and prevent premature decomposition of the product.[7]

Monitoring:

 The reaction progress can be monitored by Infrared (IR) spectroscopy. A sample can be carefully taken from the reaction mixture.



Look for the disappearance of the acyl chloride carbonyl peak and the appearance of the characteristic strong, sharp azide peak around 2140 cm⁻¹.[7] The presence of a peak around 2250 cm⁻¹ indicates undesired rearrangement to the isocyanate.[7]

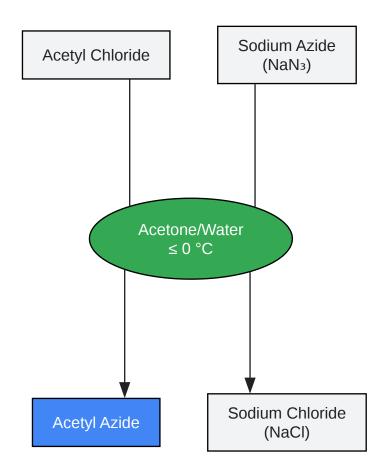
In Situ Use:

- Once the formation of acetyl azide is complete (typically within 1-2 hours), the cold solution should be used immediately in the subsequent reaction step (e.g., addition of an alcohol to form a carbamate) without purification. Distillation or concentration via rotary evaporation is extremely dangerous and must be avoided.[15][21]
- Workup & Quenching (if necessary for subsequent steps):
 - The reaction mixture can be diluted with cold water and extracted with a cold organic solvent (e.g., diethyl ether).
 - Any excess azide in aqueous layers must be quenched before disposal. This can be
 achieved by carefully adding a solution of sodium nitrite followed by dilute acid to generate
 nitrous acid, which decomposes the azide. This process should only be done by
 experienced personnel following institutional safety guidelines.[22]

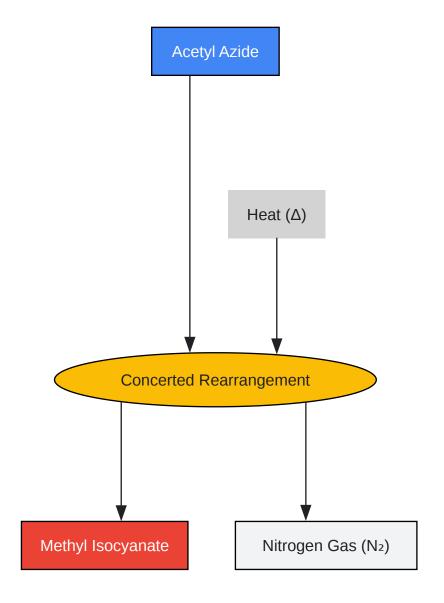
Mandatory Visualizations Synthesis of Acetyl Azide

The following diagram illustrates the synthesis of **acetyl azide** from acetyl chloride and sodium azide, a standard nucleophilic acyl substitution reaction.









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Foundational & Exploratory





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